molecular formula C16H19F3N2O3 B2580411 (6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone CAS No. 2034236-77-4

(6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone

Cat. No. B2580411
M. Wt: 344.334
InChI Key: QGDDCNCBWPUZHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H19F3N2O3 and its molecular weight is 344.334. The purity is usually 95%.
BenchChem offers high-quality (6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '(6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone' involves the reaction of 3-hydroxypyridine with 3-bromopyridine in the presence of a base to form 3-(pyridin-3-yl)propan-1-ol. This intermediate is then reacted with 4-(trifluoromethyl)piperidine in the presence of a coupling agent to form (3-(pyridin-3-yl)propan-1-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone. Finally, this intermediate is reacted with tetrahydrofuran-3-ol in the presence of a dehydrating agent to form the target compound.

Starting Materials
3-hydroxypyridine, 3-bromopyridine, 4-(trifluoromethyl)piperidine, tetrahydrofuran-3-ol

Reaction
Step 1: React 3-hydroxypyridine with 3-bromopyridine in the presence of a base (such as potassium carbonate) and a solvent (such as DMF) to form 3-(pyridin-3-yl)propan-1-ol., Step 2: React 3-(pyridin-3-yl)propan-1-ol with 4-(trifluoromethyl)piperidine in the presence of a coupling agent (such as EDCI) and a solvent (such as DMF) to form (3-(pyridin-3-yl)propan-1-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone., Step 3: React (3-(pyridin-3-yl)propan-1-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone with tetrahydrofuran-3-ol in the presence of a dehydrating agent (such as TsCl) and a solvent (such as DCM) to form the target compound '(6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone'.

properties

IUPAC Name

[6-(oxolan-3-yloxy)pyridin-3-yl]-[4-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O3/c17-16(18,19)12-3-6-21(7-4-12)15(22)11-1-2-14(20-9-11)24-13-5-8-23-10-13/h1-2,9,12-13H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDDCNCBWPUZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C(=O)C2=CN=C(C=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone

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